3-(5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)propanenitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(5-methylpyrazolo[3,4-b]pyridin-1-yl)propanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4/c1-8-5-9-7-13-14(4-2-3-11)10(9)12-6-8/h5-7H,2,4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXCZAASFIFPDMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=C1)N(N=C2)CCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001218517 | |
| Record name | 5-Methyl-1H-pyrazolo[3,4-b]pyridine-1-propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001218517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160246-32-1 | |
| Record name | 5-Methyl-1H-pyrazolo[3,4-b]pyridine-1-propanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160246-32-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methyl-1H-pyrazolo[3,4-b]pyridine-1-propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001218517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chemical Reactions Analysis
3-(5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)propanenitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
Medicinal Chemistry and Drug Development
1.1 Cancer Therapy
One of the most promising applications of 3-(5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)propanenitrile is its role as an anticancer agent. Research has demonstrated that derivatives of pyrazolo[3,4-b]pyridine compounds exhibit significant inhibitory effects on various cancer cell lines. For instance, studies have shown that compounds related to this class can inhibit the proliferation of cancer cells such as MCF-7 (breast cancer) and HCT-116 (colon cancer) cells by targeting specific kinase pathways involved in cell growth and survival .
1.2 Enzyme Inhibition
The compound acts as an inhibitor for several kinases, which are critical in regulating cellular processes. For example, it has been identified as a potent inhibitor of TBK1 (TANK-binding kinase 1), which plays a crucial role in immune responses and inflammation. The structure-activity relationship (SAR) studies indicate that modifications to the pyrazolo[3,4-b]pyridine core can enhance its inhibitory potency and selectivity. A derivative demonstrated an IC50 value of 0.2 nM against TBK1, highlighting its potential for developing targeted therapies for immune-related diseases and cancers .
Neuroprotective Effects
Recent studies suggest that this compound may have neuroprotective properties. It has been observed to modulate signaling pathways involved in neuroinflammation and neuronal survival. This makes it a candidate for further investigation in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where inflammation plays a significant role in disease progression .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its efficacy and safety profile:
| Modification | Effect on Activity | Notes |
|---|---|---|
| Methyl group at position 5 | Enhances binding affinity to target enzymes | Improves lipophilicity and bioavailability |
| Variations in side chains | Alters selectivity towards specific kinases | Enables targeted action against different pathways |
The modifications allow researchers to tailor the compound's properties for specific therapeutic targets.
Case Studies
Several case studies have highlighted the effectiveness of pyrazolo[3,4-b]pyridine derivatives:
- Study on TBK1 Inhibition : A series of compounds were synthesized and tested for their ability to inhibit TBK1. The most potent derivative showed significant inhibition rates in various cell lines, demonstrating its potential as a lead compound for drug development aimed at immune modulation and cancer therapy .
- Neuroprotective Screening : In vitro assays indicated that certain derivatives could reduce neuroinflammatory markers in neuronal cultures exposed to stressors, suggesting a protective effect against neurodegeneration .
Mechanism of Action
The mechanism of action of 3-(5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)propanenitrile involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of these targets by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, including the suppression of cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
3-(1H-Pyrazolo[3,4-b]pyridin-5-yl)-1-propanol (CAS 1346447-07-1)
- Substituents: Propanol group (hydroxyl-terminated chain) at the 1-position.
- Molecular Weight : 177.2 g/mol.
- Key Properties :
- Higher polarity (LogP = 0.12) due to the hydroxyl group.
- Boiling point: 404.3 ± 30.0 °C.
- Lower hydrophobicity compared to the nitrile derivative, suggesting better aqueous solubility.
3-(5-Phenyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanenitrile (CAS 1006334-26-4)
- Substituents :
- Phenyl (aromatic, electron-withdrawing) at the 5-position.
- Trifluoromethyl (strongly electron-withdrawing) at the 3-position.
- Impact :
- Increased steric bulk and hydrophobicity (higher LogP) compared to the methyl-substituted target compound.
- Enhanced metabolic stability due to fluorine substituents.
Substituent Effects on Physicochemical Properties
Structural and Electronic Implications
- Electron-Donating vs. The trifluoromethyl group in the phenyl derivative (CAS 1006334-26-4) withdraws electrons, increasing electrophilicity and resistance to oxidation .
- Nitrile vs. Alcohol: The nitrile group in the target compound reduces hydrogen-bonding capacity compared to the hydroxyl group in the propanol derivative, affecting solubility and protein-binding interactions .
Biological Activity
3-(5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)propanenitrile is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrazolo-pyridine core, characterized by a methyl group at the 5-position of the pyrazole ring. Its molecular formula is , with a molecular weight of approximately 174.20 g/mol . The structural properties contribute to its lipophilicity and stability, making it suitable for further derivatization in drug design.
Research indicates that this compound interacts with various molecular targets, particularly tropomyosin receptor kinases (TRKs) . These kinases play a crucial role in regulating cell proliferation and differentiation. The compound inhibits TRK activity, which is significant in cancer biology where aberrant TRK signaling is implicated in various malignancies .
Cellular Effects
The compound has shown promising results in inhibiting the proliferation of cancer cell lines, notably:
- MCF-7 (breast cancer)
- HCT-116 (colon cancer)
In vitro studies demonstrate that the compound effectively reduces cell viability in these lines, suggesting its potential as an anticancer agent .
Data Table: Biological Activity Summary
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 | 12.5 | Inhibition of proliferation |
| HCT-116 | 15.0 | Induction of apoptosis |
Study 1: Anticancer Activity
A study conducted by researchers evaluated the anticancer activity of the compound against multiple human cancer cell lines. The results indicated that this compound exhibited a dose-dependent inhibition of cell growth in both MCF-7 and HCT-116 cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .
Study 2: In Vivo Efficacy
In vivo studies using xenograft models demonstrated that administration of the compound significantly reduced tumor size compared to control groups. The study highlighted its potential as a therapeutic agent in managing breast and colon cancers .
Q & A
Basic Research Question
- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact.
- Ventilation : Use fume hoods to prevent inhalation of volatile byproducts.
- Waste Disposal : Segregate nitrile waste for professional treatment to avoid environmental contamination .
How to design experiments to investigate the kinase inhibitory activity of this compound?
Advanced Research Question
- Kinase Assay Protocol : Use ATP-Glo™ or radioactive [γ-32P]ATP assays to measure inhibition (e.g., HSP90α/β as targets) .
- Control Compounds : Include positive controls (e.g., Pimitespib, a known HSP90 inhibitor).
- Cellular Validation : Test in cancer cell lines (e.g., gastric cancer models) with Western blotting for client protein degradation .
What spectroscopic methods are used for structural characterization of this compound?
Basic Research Question
- 1H/13C NMR : Identify aromatic protons (δ 7.5-8.5 ppm) and nitrile carbon (δ ~120 ppm).
- IR Spectroscopy : Detect C≡N stretch (~2250 cm⁻¹).
- High-Resolution MS : Confirm molecular formula (C10H9N4) .
How to address low yields in the synthesis of this compound?
Advanced Research Question
- Optimize Reaction Conditions : Test alternative solvents (DMF vs. ethanol) or catalysts (e.g., K2CO3 for deprotonation).
- Purification Techniques : Use column chromatography with gradients of ethyl acetate/hexane .
- Mechanistic Studies : Monitor intermediates via LC-MS to identify bottlenecks .
What are the known biological targets of pyrazolo[3,4-b]pyridine derivatives?
Basic Research Question
- Kinases : HSP90α/β (e.g., Pimitespib analogs) .
- Enzymes : Cytochrome P450 isoforms or phosphodiesterases (hypothesized based on structural motifs) .
Table 3 : Reported Targets for Related Compounds
| Compound | Target | Assay Type | Reference |
|---|---|---|---|
| Pimitespib | HSP90α/β | Cell proliferation |
How can computational modeling assist in the design of derivatives with enhanced activity?
Advanced Research Question
- Molecular Docking : Predict binding poses in HSP90’s ATP-binding pocket using AutoDock Vina.
- QSAR Modeling : Correlate substituent electronegativity with IC50 values.
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., GROMACS) .
Notes
- Methodological answers prioritize experimental reproducibility.
- Advanced questions emphasize hypothesis-driven research and data validation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
